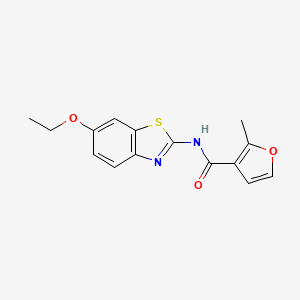![molecular formula C17H26N2O3 B5881643 N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MTEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including autism spectrum disorders, fragile X syndrome, Parkinson’s disease, and drug addiction. It has also been shown to have potential in the treatment of anxiety and depression.
Wirkmechanismus
MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this receptor, MTEP can modulate the release of glutamate and other neurotransmitters, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the reduction of oxidative stress. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
MTEP is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. It has been used extensively in animal models to investigate the potential therapeutic applications of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists. However, it is important to note that MTEP has limitations in terms of its selectivity and specificity, and caution should be exercised when interpreting the results of experiments using this compound.
Zukünftige Richtungen
There are many potential future directions for research on MTEP and related compounds. These include the development of more selective and specific N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide antagonists, the investigation of the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various neurological and psychiatric disorders, and the development of new therapeutic applications for these compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and related compounds, and to determine the optimal dosing and administration strategies for these compounds in clinical settings.
Conclusion:
In conclusion, MTEP is a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide receptor that has potential therapeutic applications in various neurological and psychiatric disorders. It has a range of biochemical and physiological effects, and is a useful tool for studying the role of N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide in various physiological and pathological processes. However, caution should be exercised when interpreting the results of experiments using this compound, and further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Synthesemethoden
MTEP can be synthesized using a multi-step process that involves the reaction of 2,3,5-trimethylphenol with 2-chloroacetyl chloride to form 2-(2,3,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine to form N-(2-(4-morpholinyl)ethyl)-2-(2,3,5-trimethylphenoxy)acetamide, which is then further purified to obtain MTEP.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-13-10-14(2)15(3)16(11-13)22-12-17(20)18-4-5-19-6-8-21-9-7-19/h10-11H,4-9,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUURVJMZYORIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![4'-[(4-methoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5881587.png)

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)


![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)